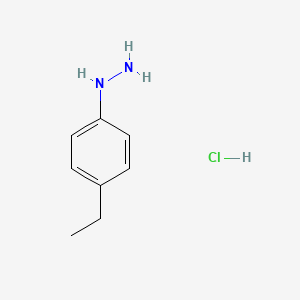

4-Ethylphenylhydrazine hydrochloride

Descripción

Historical Context of Hydrazine (B178648) and its Derivatives in Chemical Science

The journey of hydrazine from a laboratory curiosity to a vital industrial chemical is a testament to over a century of chemical innovation.

The history of hydrazine chemistry begins not with the parent compound itself, but with its organic derivatives. In 1875, the renowned German chemist Emil Fischer synthesized phenylhydrazine (B124118) by reducing a diazonium salt. hydrazine.comacademie-sciences.fr This was the first discovery of a hydrazine derivative, and Fischer coined the name "hydrazine" for this new class of compounds, recognizing their relationship to nitrogen. academie-sciences.frnobelprize.org Fischer's discovery proved to be monumental for the field of biochemistry. He found that phenylhydrazine reacted with sugars to form highly crystalline derivatives called osazones, which allowed for the definitive identification and characterization of various carbohydrates for the first time. wikipedia.orgbritannica.com This work was a key part of his research that eventually earned him the Nobel Prize in Chemistry in 1902. wikipedia.org

The isolation of the parent compound, hydrazine (N₂H₄), was achieved later. In 1887, Theodor Curtius was the first to synthesize hydrazine, albeit not in pure form, by treating organic diazides with dilute sulfuric acid. hydrazine.comwikipedia.org Pure anhydrous hydrazine was finally prepared by the Dutch chemist Lobry de Bruyn in 1895. hydrazine.comwikipedia.org

| Year | Scientist(s) | Key Discovery/Contribution |

| 1875 | Emil Fischer | Discovered and named the first hydrazine derivative, phenylhydrazine. hydrazine.comacademie-sciences.frwikipedia.org |

| 1884 | Emil Fischer | Discovered that phenylhydrazine is a valuable reagent for aldehydes and ketones, leading to the development of osazones for sugar chemistry. academie-sciences.frbritannica.com |

| 1887 | Theodor Curtius | First to synthesize the parent compound, hydrazine (as hydrazine sulfate). hydrazine.comreboundhealth.comprinceton.edu |

| 1895 | Lobry de Bruyn | First to prepare pure anhydrous hydrazine. hydrazine.comwikipedia.org |

| 1907 | Friedrich Raschig | Developed the Olin Raschig process, an efficient industrial method for producing hydrazine. hydrazine.com |

Initially of academic interest, hydrazine's potential became dramatically apparent during World War II, where it was developed as a high-energy rocket fuel for German fighter planes like the Messerschmitt Me 163. hydrazine.comresearchgate.netnih.gov This military application spurred further research and large-scale production, transforming hydrazine into a significant industrial chemical. hydrazine.comresearchgate.net In the post-war era, its use expanded into aerospace applications, including as a monopropellant for spacecraft maneuvering thrusters and auxiliary power units. reboundhealth.comprinceton.eduresearchgate.net

Beyond propellants, hydrazines have become crucial chemical intermediates. researchgate.netnih.gov They are precursors to blowing agents like azodicarbonamide, which are used to create foams in plastics and other materials. reboundhealth.com Hydrazine derivatives are also employed in water treatment, particularly for deoxygenating boiler feed water to prevent corrosion, and in the synthesis of pharmaceuticals and agricultural chemicals such as pesticides. princeton.eduresearchgate.netnih.gov

Arylhydrazines are organic compounds where a hydrazine group is attached to an aromatic ring. wikipedia.org They are exceptionally valuable as "building blocks" in organic synthesis, meaning they serve as foundational structures for constructing more complex molecules. nih.govhilarispublisher.comsigmaaldrich.com Their versatility is demonstrated by their wide use in the synthesis of numerous nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules. nih.govresearchgate.net

Prominent applications include:

The Fischer Indole (B1671886) Synthesis: A classic reaction using an arylhydrazine and an aldehyde or ketone to form indoles, a privileged scaffold in medicinal chemistry. academie-sciences.frresearchgate.net

Synthesis of Heterocycles: Arylhydrazines are key starting materials for producing a variety of other heterocyclic systems such as pyrazoles, indazoles, and quinazolines. nih.govacs.org

Arylation Reactions: In recent years, arylhydrazines have gained attention as environmentally friendly arylating agents. nih.gov In certain cross-coupling reactions, they can transfer their aryl group to another molecule, releasing harmless nitrogen gas and water as the only byproducts. nih.gov

Classification and Structural Overview of Arylhydrazines

Arylhydrazines are a class of chemical compounds characterized by the presence of a hydrazine functional group (-NHNH₂) attached to an aryl group (an aromatic ring). wikipedia.orgnih.gov

Arylhydrazines are often supplied and used in their hydrochloride salt form (Ar-NHNH₃⁺Cl⁻). nih.govcymitquimica.com These salts are typically white to off-white crystalline solids that are more stable and easier to handle than the corresponding free bases, which can be less stable oils or low-melting solids. cymitquimica.comacs.org Arylhydrazine hydrochlorides generally exhibit good solubility in water and various organic solvents. cymitquimica.comchemiis.com

In many synthetic applications, the active arylhydrazine free base must be generated from its hydrochloride salt. This is typically achieved by treating the salt with a base, such as sodium hydroxide, to neutralize the hydrochloric acid. nih.gov The stability and ease of handling of the hydrochloride salts make them a preferred form for laboratory use and long-term storage. acs.org

Research Significance of 4-Ethylphenylhydrazine Hydrochloride

This compound is a specific arylhydrazine derivative that serves as a valuable intermediate in specialized areas of chemical synthesis. chemimpex.comsimsonpharma.com Its structure incorporates an ethyl group on the phenyl ring, which can influence the properties and reactivity of the resulting products. chemimpex.com

This compound is primarily utilized as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Research applications have demonstrated its utility in several areas:

Pharmaceutical Development: It is a key starting material for synthesizing various target molecules, including potential anti-cancer agents. chemimpex.comresearchbib.com One notable application is in the synthesis of 7-ethyl tryptophol, an indole derivative. researchbib.comresearchgate.net

Organic Synthesis: It is used to create hydrazone derivatives, which are important intermediates in medicinal chemistry. chemimpex.com

Analytical Chemistry: It can serve as a reagent for the detection and quantification of carbonyl compounds (aldehydes and ketones). chemimpex.com

Biochemical Research: Researchers have employed the compound to investigate enzyme activity and metabolic pathways. chemimpex.com

The compound's stability as a hydrochloride salt makes it a reliable and convenient reagent for these research and development activities. cymitquimica.comchemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53661-18-0 | simsonpharma.com |

| Molecular Formula | C₈H₁₃ClN₂ | nih.gov |

| Molecular Weight | 172.66 g/mol | simsonpharma.com |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

| Synonyms | (4-Ethylphenyl)hydrazine (B1361098) monohydrochloride, 4-Ethylbenzenehydrazine hydrochloride | simsonpharma.com |

Role as a Key Intermediate in Complex Molecule Synthesis (e.g., Etodolac)

The hydrochloride salt of ethylphenylhydrazine, specifically 2-ethylphenylhydrazine hydrochloride, serves as a quintessential example of a key intermediate in pharmaceutical synthesis. It is a critical starting material for the production of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID). niscpr.res.inslideshare.net Etodolac's therapeutic effects are attributed to its ability to inhibit prostaglandin synthesis. slideshare.net

The synthesis of Etodolac heavily relies on the construction of its core indole structure. The key precursor, 7-ethyltryptophol, is prepared from 2-ethylphenylhydrazine hydrochloride. slideshare.netiosrjournals.org The established method for this transformation is the Fischer indole synthesis, where 2-ethylphenylhydrazine hydrochloride is condensed with 2,3-dihydrofuran (B140613). niscpr.res.iniosrjournals.org The synthesis of the hydrazine intermediate itself typically begins with 2-ethylaniline, which undergoes diazotization using sodium nitrite (B80452) and hydrochloric acid, followed by a reduction step, often with sodium sulfite. researchgate.netresearchbib.com

The reaction conditions for the Fischer indole cyclization step are a subject of optimization to improve yield and purity.

Table 1: Catalyst Influence on 7-ethyltryptophol Synthesis Reaction of 1-(2-ethylphenyl)hydrazine hydrochloride and dihydrofuran (DHF) in 1,4-dioxane-H2O at 80°C for 2 hours.

| Catalyst | Conversion (%) |

| HCl | 45 |

| H2SO4 | 62 |

| CH3COOH | 35 |

| Amberlyst-15 | 30 |

| Amberlite-120 | 28 |

| Data sourced from research on scalable synthesis processes. niscpr.res.in |

Broader Relevance within Arylhydrazine Research

While the synthesis of Etodolac is a prominent application, the relevance of ethylphenylhydrazine hydrochloride and related arylhydrazines extends far beyond this single target molecule. Their primary significance lies in their role as versatile building blocks in the Fischer indole synthesis, a reaction that provides access to a vast array of substituted indoles. byjus.comnih.gov The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a iosrjournals.orgiosrjournals.org-sigmatropic rearrangement occurs, ultimately leading to the aromatic indole after the elimination of ammonia (B1221849). wikipedia.org

This methodology is not limited to simple indoles. For instance, the reaction of arylhydrazines with 1,2-diketones can yield mono- or bis-indoles, and unsymmetrical ketones can produce regioisomeric indole products depending on the reaction conditions. byjus.com The products of these syntheses are often precursors to important drug classes, such as the triptans used for treating migraines. wikipedia.org Furthermore, research has demonstrated the use of substituted phenylhydrazines, like 4-fluoro-phenylhydrazine hydrochloride, in synthesizing novel heterocyclic systems such as pyrazole (B372694) derivatives for investigation as potential anti-cancer agents. ekb.eg

Scope and Objectives of Academic Inquiry for this compound

Academic and industrial inquiry into this compound and its isomers is driven by several key objectives focused on process optimization, efficiency, and expanding synthetic utility. A primary goal is the development of improved and more scalable synthetic routes. Research has focused on optimizing the Fischer indole synthesis step for producing Etodolac's precursor by examining various acid catalysts and solvent systems, with studies showing that using sulfuric acid in an N,N-dimethylacetamide (DMAc)-H2O solvent mixture can produce 7-ethyltryptophol in high yield (69-75%). niscpr.res.iniosrjournals.org

A significant area of modern research is the transition from traditional batch processing to continuous-flow synthesis for producing the hydrazine intermediate itself. google.comresearchgate.net Batch-type diazotization reactions are often difficult to control due to the instability of the diazonium salt intermediate. google.com Continuous-flow reactors offer superior heat and mass transfer, allowing for better temperature control and significantly reduced residence times. researchgate.netresearchgate.net An expeditious continuous-flow process starting from 2-ethylaniline has been developed, achieving a 94% yield of 2-ethylphenylhydrazine hydrochloride with a total residence time of less than 31 minutes. researchgate.net These advancements aim to make the synthesis more efficient, safer, and more environmentally benign by minimizing waste. researchgate.net The overarching objective remains the refinement of synthetic methods to produce this valuable intermediate cleanly, inexpensively, and with high, reproducible yields. iosrjournals.orgresearchbib.com

Table 2: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H13ClN2 | nih.gov |

| Molecular Weight | 172.65 g/mol | nih.gov |

| IUPAC Name | (4-ethylphenyl)hydrazine;hydrochloride | nih.gov |

| CAS Number | 53661-18-0 | nih.gov |

Established Synthetic Routes to Arylhydrazine Hydrochlorides

The most conventional and widely practiced method for preparing arylhydrazines involves the chemical modification of anilines. This pathway is a cornerstone of industrial aromatic chemistry.

The first step, diazotization, involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid. organic-chemistry.orgbyjus.com The resulting 4-ethylphenyldiazonium chloride is a highly reactive intermediate that is not isolated but used directly in the subsequent reduction step. google.com

Executing this synthesis in traditional batch reactors presents several significant engineering challenges that must be meticulously managed.

Diazonium Salt Instability : Aryl diazonium salts are notoriously unstable and can decompose, sometimes violently. researchgate.netnumberanalytics.com This instability is a major safety concern, as decomposition can be triggered by heat, shock, or friction, particularly if the salt is isolated in a dry, solid state. researchgate.netquora.com The low bond strength between the aromatic ring and the diazo group contributes to this inherent instability. researchgate.net For this reason, diazonium salts are almost always prepared in solution at low temperatures and consumed immediately in the next step. wikipedia.org

Temperature Control : The diazotization reaction is highly exothermic, with reaction enthalpies ranging from -65 to -150 kJ/mol. at.ua This requires stringent temperature control, typically maintaining the reaction mixture between 0 and 5 °C. at.uastackexchange.comnumberanalytics.com Failure to dissipate the heat effectively in a large batch process can lead to a rapid temperature increase, accelerating the decomposition of the diazonium salt, which liberates nitrogen gas and can cause dangerous pressure build-up or even explosions. google.comat.uastackexchange.com

Side Reactions : The high reactivity of the diazonium ion can lead to several unwanted side reactions. If the concentration of acid is too low or the temperature rises, the diazonium salt can couple with unreacted aniline to form triazene byproducts. nih.gov It can also undergo azo coupling reactions. acs.org The long residence time of the diazonium salt within a batch reactor increases the probability of these side reactions, which reduces the yield and purity of the desired product. google.com

| Challenge | Description | Consequence |

| Diazonium Salt Instability | Intermediates are prone to rapid, exothermic decomposition. researchgate.netquora.com | Risk of uncontrolled reaction, gas evolution, and potential explosion. Reduced product yield. at.uastackexchange.com |

| Exothermic Reaction | The formation of the diazonium salt releases a significant amount of heat. at.ua | Requires robust cooling systems to maintain low temperatures (0-5 °C); thermal runaway is a major hazard. google.com |

| Side Product Formation | Unwanted reactions such as azo coupling and triazene formation can occur. nih.gov | Lower yield and purity of the final arylhydrazine product. |

| Mass Transfer in Batch | Inhomogeneous mixing in large, sometimes multiphasic systems can create localized "hot spots". google.com | Increased risk of side reactions and decomposition due to poor temperature and concentration control. |

The choice of reducing agent is critical for the selective conversion of the diazonium salt to the corresponding arylhydrazine. Mild reducing agents are required to prevent further reduction to the parent aniline. libretexts.org

Sodium Sulfite : The reduction of diazonium salts using sodium sulfite is a common method. lkouniv.ac.inlibretexts.org The process is believed to involve an initial coupling to form an intermediate azo-sulfonate, which is then further reduced and hydrolyzed under acidic conditions to yield the arylhydrazine hydrochloride. libretexts.orggoogle.com A detailed procedure involves preparing the diazonium salt solution at 0 °C and then adding it to a cooled solution of sodium sulfite. orgsyn.org Subsequent acidification with hydrochloric acid liberates the hydrazine, which precipitates as its hydrochloride salt upon cooling. lkouniv.ac.in

Stannous Chloride (Tin(II) Chloride) : Stannous chloride is another effective reducing agent for this transformation. lkouniv.ac.inlibretexts.org The reaction is typically carried out in a strong hydrochloric acid solution. chemicalbook.com The diazonium salt solution is treated directly with a solution of stannous chloride in concentrated HCl. chemicalbook.com This method is advantageous as it often leads directly to the precipitation of the arylhydrazine hydrochloride salt from the reaction mixture. chemicalbook.com It is a classical and reliable method for synthesizing arylhydrazines from anilines. nih.gov

| Reducing Agent | Typical Conditions | Product Formation |

| Sodium Sulfite (Na₂SO₃) | Aqueous solution, low temperature, followed by acid hydrolysis. orgsyn.org | Forms an azo-sulfonate intermediate, then hydrolyzed to arylhydrazine hydrochloride. lkouniv.ac.inlibretexts.org |

| Stannous Chloride (SnCl₂) | Concentrated hydrochloric acid solution, low to room temperature. chemicalbook.com | Directly reduces the diazonium group to the hydrazine, precipitating the hydrochloride salt. nih.govgoogle.com |

Alternative Synthetic Strategies for Arylhydrazines

Beyond the traditional aniline-based route, modern organic chemistry offers alternative strategies that bypass the direct handling of potentially hazardous diazonium salts or offer different reaction pathways.

A powerful modern alternative involves the cross-coupling of an aryl halide with a protected hydrazine equivalent. rsc.org This methodology utilizes a dual catalytic system, merging nickel catalysis with visible-light photoredox catalysis. rsc.orgnih.gov In this approach, a suitable aryl halide, such as 4-ethylbromobenzene, is coupled with tert-butyl carbazate, which serves as a stable and easy-to-handle hydrazine surrogate. rsc.org The reaction is promoted by a nickel complex and an iridium- or ruthenium-based photoredox catalyst that becomes activated upon irradiation with visible light. nih.govprinceton.edu This method provides a powerful alternative to traditional palladium-catalyzed Buchwald-Hartwig amination reactions and avoids the synthesis of an aniline precursor. rsc.org The resulting product is a protected arylhydrazine, which can then be deprotected to yield the final product.

| Component | Role in Catalytic Cycle | Example |

| Aryl Halide | Electrophilic coupling partner | 4-Ethylbromobenzene |

| Hydrazine Source | Nucleophilic coupling partner | tert-Butyl carbazate rsc.org |

| Nickel Catalyst | Cross-coupling catalyst (e.g., NiCl₂·glyme) | Facilitates oxidative addition and reductive elimination. princeton.edu |

| Photoredox Catalyst | Single-Electron Transfer (SET) agent (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) | Generates radical intermediates upon light absorption. nih.govprinceton.edu |

| Base | Deprotonation of nucleophile | Cs₂CO₃ |

| Light Source | Energy input for photocatalyst | Visible light (e.g., LED, fluorescent bulb) rsc.orgprinceton.edu |

Another alternative strategy is the nucleophilic aromatic substitution (SNAr) of highly activated aryl halides. Specifically, the hydrazine substitution of p-nitro-aryl fluorides offers a direct route to certain arylhydrazines. researchgate.net In a reported methodology, p-nitro-aryl fluorides, which are activated towards nucleophilic attack by the strongly electron-withdrawing nitro group, react with hydrazine hydrate. researchgate.netresearchgate.net The reaction can be efficiently catalyzed by FeO(OH)@C nanoparticles under mild conditions. researchgate.net This method is particularly effective for aryl fluorides bearing electron-withdrawing groups. researchgate.net The resulting p-nitro-aryl hydrazine can then be further modified, for example, by reduction of the nitro group, to access a wider range of substituted arylhydrazines.

| Substrate | Reagent | Catalyst | Temperature | Yield | Reference |

| 1-fluoro-4-nitrobenzene | Hydrazine hydrate (2 equiv.) | FeO(OH)@C | -25 °C to rt | 96% | researchgate.netresearchgate.net |

| 2,4-difluoronitrobenzene | Hydrazine hydrate (2 equiv.) | FeO(OH)@C | -25 °C to rt | 90% | researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(4-ethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6,10H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFUKCJADFMHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375448 | |

| Record name | 4-Ethylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53661-18-0 | |

| Record name | 4-Ethylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 Ethylphenylhydrazine Hydrochloride

Participation in Carbon-Carbon Bond Forming Reactions

4-Ethylphenylhydrazine hydrochloride is a versatile reagent in organic synthesis, primarily recognized for its role in the formation of carbon-carbon bonds through various reaction pathways. These reactions are fundamental in the construction of complex molecular architectures found in many biologically active compounds and functional materials. This section details its participation in several key carbon-carbon bond-forming reactions, including cross-coupling reactions and the Fischer indole (B1671886) synthesis.

Cross-Coupling Reactions Involving Arylhydrazines

Arylhydrazines have emerged as valuable partners in cross-coupling reactions, serving as arylating agents. nih.gov These reactions, typically catalyzed by transition metals like palladium, facilitate the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While organic halides and triflates are common electrophiles in these reactions, the use of arylhydrazines presents a cost-effective and less toxic alternative. nih.gov

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of C-C bond formation. organic-chemistry.orgnih.gov The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene. organic-chemistry.org

Recent research has demonstrated the utility of arylhydrazines as coupling partners in Heck-type reactions through the activation of the C-NHNH2 bond. rsc.org In a novel approach, the palladium-catalyzed Heck coupling of arylhydrazines with olefins has been shown to produce various styrenes with high efficiency under mild conditions. rsc.org A general procedure for this transformation involves reacting the arylhydrazine with an acrylate (B77674) in the presence of a palladium catalyst, such as Pd(OAc)2, a phosphine (B1218219) ligand, and a base. rsc.org Although specific studies detailing the use of this compound in the Heck reaction are not widely documented, the established reactivity of other arylhydrazines suggests its potential as a substrate in this transformation.

Table 1: General Conditions for Palladium-Catalyzed Heck Coupling of Arylhydrazines rsc.org

| Component | Role | Example |

| Arylhydrazine | Arylating Agent | Phenylhydrazine (B124118) |

| Olefin | Coupling Partner | tert-Butyl acrylate |

| Catalyst | Active Species | Pd(OAc)2 |

| Ligand | Stabilizer | - |

| Base | Promoter | Et3N |

| Solvent | Medium | MeOH |

| Activating Agent | - | TsCl |

The Suzuki cross-coupling reaction is a powerful method for the synthesis of biaryls, involving the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organic halide or triflate. udel.eduprinceton.edu The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. udel.edu

The scope of the Suzuki reaction has been expanded to include arylhydrazines as effective electrophilic partners. nih.gov For instance, N'-tosyl arylhydrazines have been successfully coupled with various organoboron reagents in the presence of a palladium catalyst to afford biaryl compounds in high yields. mdpi.com This methodology provides a valuable alternative to the use of aryl halides. While direct examples featuring this compound are scarce, the general success with other substituted arylhydrazines points to its potential applicability in Suzuki couplings.

Table 2: Key Components in Suzuki Cross-Coupling Reactions udel.eduprinceton.edu

| Component | Function | Common Examples |

| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid, Arylboronic esters |

| Electrophilic Partner | Halide or Triflate | Aryl bromides, Aryl iodides, Aryl triflates |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(PPh3)4, Pd(OAc)2 |

| Base | Activates Boronic Acid | Na2CO3, K2CO3, Cs2CO3 |

| Solvent | Reaction Medium | Benzene (B151609), Toluene, Water |

The Hiyama cross-coupling reaction is a palladium-catalyzed C-C bond formation between organosilanes and organic halides or pseudohalides. organic-chemistry.orgwikipedia.org A key feature of this reaction is the activation of the otherwise unreactive carbon-silicon bond, which is typically achieved using a fluoride (B91410) source or a base. organic-chemistry.org Organosilanes are attractive coupling partners due to their stability, low toxicity, and ease of preparation. nih.gov

The reaction mechanism involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the activated organosilane and subsequent reductive elimination to yield the cross-coupled product. organic-chemistry.org While there are no specific reports on the Hiyama coupling of this compound, the general methodology allows for the coupling of various aryl and vinyl halides. wikipedia.org The development of fluoride-free Hiyama coupling protocols has further broadened the scope and applicability of this reaction. wikipedia.org

Table 3: General Parameters for Hiyama Cross-Coupling organic-chemistry.orgwikipedia.org

| Component | Role | Examples |

| Organosilane | Silicon-based nucleophile | Aryltrimethoxysilanes, Vinyltrimethoxysilanes |

| Organic Halide/Triflate | Electrophilic partner | Aryl iodides, Aryl bromides, Vinyl triflates |

| Palladium Catalyst | Catalytic center | Pd(OAc)2, PdCl2(PPh3)2 |

| Activator | Activates the C-Si bond | TBAF (tetrabutylammonium fluoride), NaOH |

| Solvent | Reaction medium | THF, Dioxane, Toluene |

Oxidative cross-coupling reactions represent an atom-economical approach to C-C and C-heteroatom bond formation, often proceeding through the direct functionalization of C-H bonds. nih.govresearchgate.net These reactions typically employ a metal catalyst and an oxidant to facilitate the coupling of two different starting materials. researchgate.net

Arylhydrazines have been utilized as arylation agents in oxidative cross-coupling reactions. nih.gov For example, the palladium-catalyzed oxidative cross-coupling of arylhydrazines with thiols provides a route to aryl sulfides. nih.gov The proposed mechanism involves the oxidative C-N bond cleavage of the arylhydrazine by the palladium catalyst, followed by transmetalation with the thiolate and reductive elimination. nih.gov While specific studies involving this compound in this context are limited, the general reactivity of arylhydrazines suggests its potential as a precursor for generating aryl-palladium intermediates in such transformations.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles, which are important heterocyclic motifs in many natural products and pharmaceuticals. wikipedia.orgbyjus.comchem-station.comtcichemicals.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or a ketone. wikipedia.orgbyjus.com A variety of Brønsted and Lewis acids can be employed as catalysts. wikipedia.orgnih.gov

The mechanism of the Fischer indole synthesis is well-established and proceeds through several key steps. wikipedia.orgnih.gov Initially, the phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone. byjus.com Under acidic conditions, the phenylhydrazone tautomerizes to an enamine intermediate. wikipedia.org This is followed by a byjus.combyjus.com-sigmatropic rearrangement, which leads to the formation of a new C-C bond and a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring. wikipedia.org

This compound is a suitable starting material for the Fischer indole synthesis. For example, its reaction with cyclic ketones, such as cyclohexanone (B45756), in the presence of an acid catalyst leads to the formation of the corresponding tetrahydrocarbazole derivative. researchgate.net The reaction of phenylhydrazines with unsymmetrical ketones can lead to the formation of two regioisomeric indoles, with the product ratio often depending on the reaction conditions, including the nature of the acid catalyst and its concentration. sharif.edu

Table 4: Reactants and Products in the Fischer Indole Synthesis

| Phenylhydrazine Derivative | Carbonyl Compound | Product |

| This compound | Cyclohexanone | 6-Ethyl-1,2,3,4-tetrahydrocarbazole |

| Phenylhydrazine | Acetone | 2-Methylindole |

| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,6-Trimethylindole |

Participation in Carbon-Heteroatom Bond Forming Reactions (N, P, S, Se)

Asymmetric carbon-heteroatom bond formation is a fundamental area of organic synthesis. researchgate.net this compound is a key participant in such reactions, primarily through the formation of carbon-nitrogen (C-N) bonds. The Fischer indole synthesis, discussed previously, is a paramount example of an intramolecular C-N bond-forming reaction. While reactions involving phosphorus, sulfur, and selenium are part of this broad class of transformations, the most extensively documented reactivity for phenylhydrazines involves nitrogen. researchgate.netorganic-chemistry.org

Beyond intramolecular cyclizations, 4-ethylphenylhydrazine can participate in intermolecular C-N bond coupling reactions. A notable example is the synthesis of unsymmetrical N,N'-diarylhydrazines. Research has demonstrated that palladium-catalyzed C-N coupling reactions between arylhydrazines and aryl tosylates can produce these compounds in very good yields with good functional group compatibility. researchgate.net In this context, 4-ethylphenylhydrazine would serve as the hydrazine (B178648) component, coupling with a different aryl tosylate to create a product with two distinct aryl groups attached to the nitrogen atoms. Such reactions expand the synthetic utility of 4-ethylphenylhydrazine beyond indole synthesis into the creation of complex hydrazine derivatives.

Selected Transformation Pathways

Condensation reactions are a hallmark of hydrazine chemistry. rsc.org The most fundamental condensation reaction involving this compound is its reaction with aldehydes and ketones to form 4-ethylphenylhydrazones. google.comorganic-chemistry.org This reaction serves as the initial step of the Fischer indole synthesis but is also used independently for the synthesis and characterization of carbonyl compounds. organic-chemistry.org

Furthermore, 4-ethylphenylhydrazine can undergo condensation reactions with bifunctional compounds to generate various heterocyclic systems. For instance, condensation with 1,3-dicarbonyl compounds, such as β-ketoesters or 1,3-diketones, leads to the formation of pyrazole (B372694) derivatives. nih.gov These reactions typically proceed by initial hydrazone formation followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Table 2: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Heterocycle Formed |

| 4-Ethylphenylhydrazine | Aldehyde or Ketone | Hydrazone | N/A (intermediate) organic-chemistry.org |

| 4-Ethylphenylhydrazine | β-Ketoester | Pyrazolone | Pyrazole nih.gov |

| 4-Ethylphenylhydrazine | 1,3-Diketone | Pyrazole | Pyrazole |

Redox Chemistry (Oxidation and Reduction)

The nitrogen atoms in 4-ethylphenylhydrazine can exist in various oxidation states, making its redox chemistry particularly rich.

Oxidation: The oxidation of phenylhydrazine and its substituted derivatives is a complex process that can be initiated by various oxidizing agents, including metal cations (Cu²⁺), lead tetra-acetate, and thallium(III). researchgate.net The reaction is known to proceed through several reactive intermediates, including the corresponding phenylhydrazyl radical and phenyldiazene (B1210812) (phenyldi-imide). These intermediates can undergo further transformations. For example, oxidation with lead tetra-acetate can yield benzenediazonium (B1195382) ions at low temperatures, while at room temperature, products such as benzene, azobenzene, and biphenyl (B1667301) are observed. The presence of substituents on the phenyl ring influences the reaction rate and product distribution. researchgate.net

Reduction: The synthesis of this compound itself is a reduction process. It is typically prepared from 4-ethylaniline, which is first diazotized with nitrous acid (generated from sodium nitrite (B80452) and HCl) to form a diazonium salt. researchgate.net This diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is sodium sulfite. researchgate.netresearchgate.net Conversely, the hydrazine group can be reduced back to an amine. For example, various substituted hydrazines can be reduced to the corresponding primary amines using reagents like titanium(III) trichloride.

Nucleophilic Substitution Reactions

The chemical reactivity of this compound is significantly influenced by the nucleophilic nature of the hydrazine moiety. The lone pair of electrons on the terminal nitrogen atom allows it to act as a potent nucleophile, participating in a variety of substitution and addition reactions. This nucleophilicity is central to its application as a building block in the synthesis of complex organic molecules, particularly heterocyclic compounds. chemimpex.comresearchgate.net

One of the most prominent reactions showcasing the nucleophilic character of substituted phenylhydrazines is the Fischer indole synthesis. byjus.com This reaction, discovered by Emil Fischer in 1883, produces the aromatic indole heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgmdpi.com The hydrochloride salt of 4-ethylphenylhydrazine provides the acidic medium, often supplemented with other Brønsted or Lewis acids like sulfuric acid (H₂SO₄) or zinc chloride (ZnCl₂), to catalyze the reaction. wikipedia.orgmdpi.com

The reaction mechanism initiates with the nucleophilic attack of the hydrazine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a phenylhydrazone intermediate. The subsequent steps involve tautomerization to an enamine, followed by a proton-catalyzed byjus.combyjus.com-sigmatropic rearrangement, which is the key bond-forming step. byjus.comwikipedia.org The final stages involve the elimination of ammonia and aromatization to yield the stable indole ring. byjus.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring. wikipedia.org

The scope of this reaction is broad, and the choice of the carbonyl component dictates the substitution pattern of the resulting indole. For instance, the reaction of phenylhydrazine derivatives with various ketones leads to the formation of diverse indole structures. mdpi.comekb.eg Research on the reaction of N'-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone has provided insights into the formation of tetrahydrocarbazole derivatives, further illustrating the versatility of this nucleophilic reaction. cdnsciencepub.com

While the Fischer indole synthesis is a primary example, the hydrazine group can participate in other nucleophilic substitution reactions. Studies on analogous systems, such as the reaction of various hydrazine derivatives with activated aryl substrates like 1-chloro-2,4-dinitrobenzene, demonstrate the general mechanism of nucleophilic aromatic substitution (SNAE). ccsenet.orgresearchgate.net In these reactions, the hydrazine acts as the incoming nucleophile, displacing a leaving group on the aromatic ring through the formation of a Meisenheimer-type intermediate. researchgate.net The rate and mechanism of these substitutions are highly dependent on the leaving group and the solvent used. ccsenet.orgresearchgate.net

Table 1: Influence of Reaction Conditions on the Fischer Indole Synthesis of 7-Ethyltryptophol (7-ET) from 2-Ethylphenylhydrazine Hydrochloride

This table presents data from a study on a structural isomer, 2-ethylphenylhydrazine hydrochloride, which illustrates the principles governing these reactions. The reaction was conducted with 2,3-dihydrofuran (B140613) (DHF) under continuous flow conditions. amazonaws.com

| Catalyst (25 mol%) | Solvent System | Temperature (°C) | Residence Time (min) | Hydrazone Conversion (%) | Yield of 7-ET (%) |

| None | MeOH/H₂O | 150 | ~5 | ~70 | ~40 |

| TFA | MeOH/H₂O | 150 | ~5 | ~85 | ~50 |

| TFA | THF/H₂O | 150 | ~5 | ~90 | ~55 |

| H₂SO₄ | MeOH/H₂O | 150 | ~5 | ~95 | ~60 |

| TFA | MeOH/H₂O | 160 | ~3 | >95 | ~65 |

Data sourced from mechanistic studies on a related isomer to illustrate general principles. amazonaws.com

Mechanistic Elucidation through Advanced Spectroscopic and Computational Methods

Understanding the intricate mechanisms of reactions involving this compound, such as the Fischer indole synthesis, relies heavily on a combination of advanced spectroscopic and computational techniques. These methods provide critical insights into reaction pathways, intermediate structures, and transition states.

Spectroscopic Methods are indispensable for tracking reaction progress and characterizing the structures of intermediates and final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental tools for the structural elucidation of the heterocyclic products derived from this compound. For example, in the synthesis of nitroindolenines from substituted phenylhydrazines, ¹H-NMR was used to identify the characteristic signals of the methyl groups and aromatic protons, confirming the final structure. mdpi.com A ¹H-NMR spectrum of a synthesized indolenine product showed a singlet for two C-3 methyl groups at δ = 1.35 ppm and a singlet for the C-2 methyl group at δ = 1.87 ppm, providing unambiguous structural evidence. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of reaction mixtures. It allows for the precise measurement of reactant consumption and product formation over time, which is crucial for determining reaction rates and yields. In studies of the Fischer indole synthesis under continuous flow conditions, HPLC was used to quantify the conversion of the starting hydrazone and the yield of the indole product under various temperatures, solvents, and catalysts, as detailed in Table 1. amazonaws.com

Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: IR spectroscopy is used to identify functional groups in the reactants and products, while UV spectroscopy has been employed to identify the chromophoric systems in the resulting carbazole (B46965) products of related Fischer syntheses. cdnsciencepub.com

Computational Methods offer a molecular-level view of the reaction mechanism, complementing experimental findings.

Density Functional Theory (DFT): DFT calculations are widely used to map the potential energy surface of a reaction. This allows for the calculation of the relative energies of reactants, intermediates, transition states, and products. For the Fischer indole synthesis, computational studies can model the key byjus.combyjus.com-sigmatropic rearrangement step, helping to understand its stereochemistry and the electronic factors that influence the reaction barrier. byjus.com

Transition State Theory (TST): In conjunction with DFT, TST can be used to calculate theoretical reaction rates. escholarship.org By locating the transition state structure and calculating its free energy, researchers can predict how changes in the substituent (e.g., the ethyl group at the para position) affect the activation energy and, consequently, the reaction kinetics.

Solvation Models: The effect of the solvent on the reaction mechanism is significant. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used in computational chemistry to simulate the solvent environment and calculate the free energy of solvation. escholarship.org This is particularly important for reactions involving charged intermediates or polar transition states, as observed in the acid-catalyzed steps of the Fischer indole synthesis.

Table 2: Application of Analytical Methods in Mechanistic Studies

| Method | Type of Information Provided | Application Example |

| ¹H & ¹³C NMR | Detailed molecular structure of stable compounds | Elucidation of the final indole or indolenine structure. mdpi.com |

| HPLC | Quantitative data on reaction components | Measuring yield and conversion rates under different catalytic conditions. amazonaws.com |

| DFT | Energetics of reaction pathway, structures of intermediates and transition states | Calculating the activation energy for the byjus.combyjus.com-sigmatropic rearrangement. |

| TST/Solvation Models | Theoretical reaction rates, influence of solvent | Predicting product selectivity and understanding the role of the solvent in stabilizing intermediates. escholarship.org |

Applications in Medicinal and Pharmaceutical Chemistry Research

Precursor for Pharmacologically Active Compounds

The structure of 4-ethylphenylhydrazine hydrochloride makes it an ideal starting material for the synthesis of a wide array of complex organic molecules, particularly heterocyclic systems that form the core of many therapeutic agents.

A significant application of a positional isomer of this compound, 2-ethylphenylhydrazine hydrochloride, is in the industrial synthesis of Etodolac. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) used for managing pain and inflammation. The synthesis hinges on the construction of a pyranocarboxylic acid structure, for which the indole (B1671886) core is a critical component derived directly from the hydrazine (B178648) precursor.

The key step in the synthesis of Etodolac is the formation of its essential intermediate, 7-ethyltryptophol. This is classically achieved through the Fischer indole synthesis. In this reaction, 2-ethylphenylhydrazine hydrochloride is condensed with a suitable carbonyl-containing compound, 2,3-dihydrofuran (B140613), which serves as a masked form of 4-hydroxybutyraldehyde. The reaction proceeds through an in-situ formed hydrazone, which then undergoes an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement to form the indole ring, yielding 7-ethyltryptophol. This intermediate is then further elaborated to produce Etodolac.

Table 1: Fischer Indole Synthesis of 7-Ethyltryptophol

| Reactant 1 | Reactant 2 | Key Reaction Type | Product |

| 2-Ethylphenylhydrazine hydrochloride | 2,3-Dihydrofuran | Fischer Indole Synthesis | 7-Ethyltryptophol |

The reactivity of the hydrazine group allows this compound to be a precursor for a variety of heterocyclic scaffolds important in medicinal chemistry. chemimpex.com The general strategy involves the reaction of the hydrazine with a molecule containing two electrophilic centers, leading to a condensation and cyclization sequence.

Indoles: As established in the synthesis of 7-ethyltryptophol, the Fischer indole synthesis is a primary method for creating indole rings from phenylhydrazine (B124118) derivatives.

Pyrazoles: Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. A standard synthetic route involves the condensation of a hydrazine, such as 4-ethylphenylhydrazine, with a 1,3-dicarbonyl compound (e.g., an acetylacetone derivative). The reaction forms the pyrazole (B372694) ring, with the substituents determined by the specific hydrazine and dicarbonyl compound used.

Indazoles: Indazoles, which feature a fused benzene (B151609) and pyrazole ring, can also be synthesized from phenylhydrazine precursors. One common method involves the formation of a hydrazone from an ortho-substituted aryl ketone or aldehyde, followed by an intramolecular cyclization to form the bicyclic indazole system.

Aryltriazoles: Specifically, 1,2,4-triazoles can be synthesized from hydrazine derivatives. One method involves the reaction of a phenylhydrazine with formamide under microwave irradiation. organic-chemistry.org Other pathways include reacting acylhydrazides (formed from the hydrazine) with amidines or other nitrogen-containing reagents to construct the triazole ring.

β-Lactams: The role of hydrazines in the synthesis of the core β-lactam (azetidin-2-one) ring is generally indirect. The most common route to β-lactams is the Staudinger cycloaddition between a ketene and an imine. nih.gov However, hydrazine derivatives are sometimes used in subsequent steps, for example, the deprotection of a phthalimido-protected amine on the β-lactam ring using hydrazine hydrate.

Quinazolines: Similar to β-lactams, the direct synthesis of the quinazoline ring system does not typically start from a phenylhydrazine. However, substituted hydrazines are often used to build additional heterocyclic rings onto an existing quinazoline scaffold. For instance, reacting a hydrazinoquinazoline with reagents like acid chlorides can lead to the formation of fused triazoloquinazolines, which are themselves a class of biologically active compounds. nih.gov

Table 2: Heterocyclic Scaffolds from Hydrazine Precursors

| Heterocycle | General Co-Reactant |

| Pyrazole | 1,3-Dicarbonyl Compound |

| Indazole | Ortho-acyl Aryl Halide |

| 1,2,4-Triazole | Amidines, Formamide |

In drug design, this compound serves as a valuable scaffold and building block. The 4-ethylphenyl moiety is a moderately lipophilic group that can influence a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). By incorporating this group, medicinal chemists can modulate a molecule's ability to cross cell membranes or interact with hydrophobic pockets in target proteins.

The phenylhydrazine portion is a versatile chemical handle. It provides a nucleophilic center and a foundation for constructing more complex pharmacophores—the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity. Its use as a starting material allows for the systematic exploration of the chemical space around a particular molecular core, enabling the generation of libraries of related compounds for structure-activity relationship (SAR) studies. This process is fundamental to optimizing lead compounds into viable drug candidates.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Etodolac)

Investigative Tools in Biological Research

Beyond its role in synthesis, the chemical properties of this compound and related hydrazine compounds allow them to be used as probes to study biological systems.

The hydrazine functional group is a potent nucleophile and can act as a reactive "warhead" in chemical biology probes designed for activity-based protein profiling (ABPP). nih.gov This technique is used to study the function of enzymes within complex biological systems.

Hydrazine-based probes can covalently bind to the active sites of certain classes of enzymes, particularly those that utilize electrophilic cofactors (e.g., flavin adenine dinucleotide (FAD) or pyridoxal phosphate (B84403) (PLP)) or have reactive carbonyl or imine intermediates in their catalytic cycles. chemimpex.combiorxiv.org The electron-rich hydrazine attacks these electrophilic centers, forming a stable covalent bond that effectively labels the enzyme. nih.gov This labeling is often dependent on the enzyme being in a catalytically active state, making these probes valuable for:

Identifying new enzymes: Probes can be used to scan proteomes for active enzymes of a particular class.

Studying enzyme activity: The extent of probe labeling can serve as a readout of enzyme activity under different conditions.

Screening for inhibitors: A potential inhibitor that binds to the enzyme's active site will block the covalent labeling by the hydrazine probe. This provides a powerful method for high-throughput screening of compound libraries to discover new enzyme inhibitors.

The 4-ethylphenyl group on the probe can be used to tune its properties, such as solubility and cell permeability, and can also serve as a point of attachment for reporter tags (like fluorescent dyes or biotin) that allow for the detection and isolation of the labeled proteins. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations (where relevant to chemical transformations or design)

The pharmacokinetic and pharmacodynamic profile of a drug candidate is intricately linked to its chemical structure. For this compound, while specific in vivo studies are not extensively documented in publicly available literature, its chemical properties provide a basis for understanding its likely metabolic fate, distribution, and interaction with biological targets. These considerations are crucial for the design of new therapeutic agents derived from this scaffold.

The metabolic journey of this compound is predicted to follow pathways established for phenylhydrazine and other alkyl-substituted aromatic compounds. The primary sites of metabolic transformation are the phenyl ring and the hydrazine moiety. The ethyl group at the para-position significantly influences the compound's lipophilicity, which in turn affects its absorption, distribution, and rate of metabolism.

Key metabolic transformations anticipated for this compound include:

Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation, primarily at the ortho position relative to the hydrazine group, catalyzed by cytochrome P450 (CYP) enzymes.

Oxidation of the Hydrazine Moiety: The hydrazine group can undergo oxidation to form reactive intermediates such as diazenes and free radicals. This bioactivation can lead to covalent binding with macromolecules, a mechanism with implications for both therapeutic action and potential toxicity.

N-Acetylation: The terminal nitrogen of the hydrazine can be a substrate for N-acetyltransferases (NATs), a common pathway for hydrazine metabolism that can influence the duration of action and potential for adverse effects.

Conjugation: The hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are readily excreted.

The presence of the ethyl group at the para-position is expected to enhance the compound's lipophilicity compared to unsubstituted phenylhydrazine. This increased lipophilicity can lead to greater membrane permeability and a larger volume of distribution. However, it may also result in increased metabolic clearance due to more avid binding to metabolic enzymes. The interplay between lipophilicity and metabolic stability is a critical consideration in drug design.

Table 1: Predicted Physicochemical Properties and their Influence on Pharmacokinetics

| Property | Predicted Value/Effect for this compound | Implication for Pharmacokinetics |

| LogP (Lipophilicity) | Higher than phenylhydrazine | Potentially enhanced absorption and membrane permeability; may also lead to increased metabolic clearance. |

| Polar Surface Area (PSA) | Moderate | Influences membrane transport and blood-brain barrier penetration. |

| Hydrogen Bond Donors/Acceptors | Multiple sites on the hydrazine moiety | Governs interactions with metabolic enzymes and target receptors. |

| pKa | Basic (hydrazine group) | Affects the degree of ionization at physiological pH, influencing solubility and absorption. |

From a pharmacodynamic perspective, the 4-ethylphenylhydrazine moiety can serve as a pharmacophore or a scaffold for building molecules that interact with specific biological targets. The hydrazine group is known to be a good chelator of metal ions and can form covalent bonds with enzymatic cofactors.

Structure-activity relationship (SAR) studies on derivatives of 4-ethylphenylhydrazine would likely focus on modifications to both the phenyl ring and the hydrazine group to optimize potency and selectivity for a given target while minimizing off-target effects and metabolic liabilities. For instance, bioisosteric replacement of the hydrazine moiety could be explored to reduce the potential for reactive metabolite formation while maintaining the desired biological activity.

Table 2: Potential Metabolic Pathways and Resulting Metabolites

| Metabolic Pathway | Predicted Metabolite(s) | Potential Pharmacodynamic Implications |

| Aromatic Hydroxylation | 2-hydroxy-4-ethylphenylhydrazine | Altered receptor binding affinity and selectivity. |

| N-Acetylation | N-acetyl-4-ethylphenylhydrazine | Generally leads to inactivation and enhanced excretion. |

| Oxidative Cleavage | 4-ethylphenol, Diazene intermediates | Formation of reactive species that could lead to covalent modification of targets or off-target toxicity. |

| Glucuronidation (of hydroxylated metabolite) | 2-O-glucuronide of 4-ethylphenylhydrazine | Facilitates renal and biliary excretion. |

In the context of medicinal chemistry research, this compound serves as a versatile starting material. Its chemical reactivity allows for the synthesis of a diverse library of compounds for screening against various therapeutic targets. Understanding the pharmacokinetic and pharmacodynamic implications of its core structure is essential for the rational design of new chemical entities with improved drug-like properties. The balance between metabolic stability and desired biological activity is a key challenge that can be addressed through systematic structural modifications guided by the principles outlined above.

Analytical Methodologies and Characterization in Research

Chromatographic Techniques for Analysis and Purity Assessment

Chromatography is a cornerstone for separating 4-Ethylphenylhydrazine hydrochloride from reaction precursors, byproducts, and other impurities. These methods are crucial for quantifying the purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis and impurity profiling of phenylhydrazine (B124118) derivatives. rasayanjournal.co.in Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase to achieve separation. sielc.com For phenylhydrazine compounds, C18 columns are frequently employed. rasayanjournal.co.inresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comrasayanjournal.co.in

Due to the similar UV absorption wavelengths of many phenylhydrazines and potential co-eluting impurities, pre-column derivatization is a strategy used to enhance specificity and sensitivity. rsc.org This involves reacting the hydrazine (B178648) moiety with a reagent to form a derivative that absorbs light at a different, less crowded region of the spectrum, thereby minimizing interference from the sample matrix. rsc.org The development of a validated HPLC method is essential for the quality control of phenylhydrazine-based materials, ensuring that levels of process-related and genotoxic impurities are stringently controlled. rasayanjournal.co.in

Table 1: Example of HPLC Conditions for Phenylhydrazine Analysis This table presents a generalized summary of conditions reported for the analysis of related hydrazine compounds, illustrating a typical methodological approach.

| Parameter | Description |

|---|---|

| Column | Inertsil ODS-3V (250 mm × 4.6 mm, 5µm) or similar C18 column rasayanjournal.co.in |

| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., phosphate (B84403) buffer) sielc.comrasayanjournal.co.in |

| Flow Rate | Typically 1.0 mL/min rasayanjournal.co.in |

| Detection | UV detector; wavelength may vary depending on the analyte and whether derivatization is used rasayanjournal.co.inrsc.org |

| Column Temperature | Controlled, for example, at 25-40 °C google.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as another powerful tool for the analysis of volatile and semi-volatile compounds like 4-Ethylphenylhydrazine. In this technique, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a gas chromatography column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and structural information. GC-MS data for this compound is available in scientific databases, confirming its use in the characterization of this compound. nih.gov This method is particularly useful for identifying impurities and confirming the compound's identity.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the molecular structure of this compound in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons) and the aromatic protons on the phenyl ring. rsc.org The integration of these signals confirms the relative number of protons in each environment. NMR is also used to assess the purity of the compound. chemimpex.com

Table 2: Predicted ¹H NMR Chemical Shifts for the 4-Ethylphenyl Moiety Based on data from structurally similar compounds. rsc.org Actual shifts may vary depending on the solvent and experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (Methyl) | ~1.25 | Triplet (t) |

| -CH₂- (Methylene) | ~2.67 | Quartet (q) |

| Aromatic (C₆H₄) | ~7.2 - 7.5 | Multiplet (m) |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the analysis is typically performed on the free base, (4-ethylphenyl)hydrazine (B1361098) (C₈H₁₂N₂), which has a monoisotopic mass of approximately 136.10 Da. uni.lu The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. rsc.org Predicted mass spectrometry data shows the protonated molecule [M+H]⁺ at an m/z of approximately 137.107. uni.lu

Table 3: Predicted Mass-to-Charge Ratios for (4-Ethylphenyl)hydrazine Adducts Data predicted for the free base, C₈H₁₂N₂. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 137.10733 |

| [M+Na]⁺ | 159.08927 |

| [M+K]⁺ | 175.06321 |

| [M-H]⁻ | 135.09277 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, chlorine) within a pure sample of this compound. The experimental results are compared against the theoretical values calculated from its molecular formula, C₈H₁₃ClN₂. nih.govcymitquimica.com A close correlation between the experimental and theoretical percentages provides strong evidence for the compound's elemental composition and purity.

Table 4: Theoretical Elemental Composition of this compound (C₈H₁₃ClN₂) Calculated based on a molecular weight of 172.66 g/mol . nih.govsimsonpharma.com

| Element | Symbol | Atomic Mass | Percentage by Mass |

|---|---|---|---|

| Carbon | C | 12.011 | 55.65% |

| Hydrogen | H | 1.008 | 7.59% |

| Chlorine | Cl | 35.453 | 20.53% |

Computational Chemistry Applications

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound without the need for direct experimentation. These in silico methods allow for the prediction of molecular behavior and the rational design of new compounds and reactions. By modeling molecules at an atomic level, researchers can gain insights into their electronic structure, reactivity, and potential biological activity, guiding and complementing laboratory work.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling in computational chemistry is a vital tool for forecasting the outcomes of chemical reactions, including their speed (kinetics) and the distribution of products (selectivity). For a reagent such as this compound, these models are particularly useful in synthetic applications. chemimpex.com The core of predictive modeling lies in using algorithms that analyze molecular descriptors—numerical representations of a molecule's structural and electronic features—to predict its behavior in a reaction.

Modern approaches often employ machine learning and artificial intelligence, training models on vast datasets of known reactions. nih.gov For instance, a model could be developed to predict the yield and regioselectivity of the Fischer indole (B1671886) synthesis, a common reaction for hydrazine derivatives. By inputting the structure of this compound and a specific carbonyl compound, the model could forecast the likely success of the reaction under various conditions. This capability helps chemists optimize reaction parameters like temperature, solvent, and catalyst, thereby reducing waste and accelerating the development of new synthetic routes. nih.gov Such predictive power is invaluable in the pharmaceutical and agrochemical industries, where this compound serves as a building block for more complex molecules. chemimpex.com

Analysis of Electronic Distributions and Structure-Activity Relationships

The analysis of a molecule's electronic distribution is fundamental to understanding its chemical properties and biological interactions. Computational methods can calculate and visualize properties like electron density and electrostatic potential maps, revealing the electron-rich and electron-poor regions of this compound. The hydrazine moiety (-NHNH2) is an electron-donating group, which influences the electronic character of the attached phenyl ring. The ethyl group at the para position further modifies this distribution through its inductive effects.

This electronic information is the cornerstone of Structure-Activity Relationship (SAR) studies. nih.gov SAR analysis aims to connect a molecule's specific structural features to its biological or chemical activity. nih.govmdpi.com For example, by computationally modeling the interaction of this compound with a biological target, such as an enzyme, researchers can correlate its binding affinity with its three-dimensional shape and electronic properties. nih.govmdpi.com

These in silico analyses allow for the rational design of new derivatives. nih.gov A medicinal chemist could, for example, computationally explore how replacing the ethyl group with other substituents might alter the molecule's binding to a receptor, potentially leading to a more potent pharmaceutical agent. researchgate.netijcce.ac.ir This computational pre-screening saves significant time and resources by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

The table below presents some computationally derived properties for the parent compound, (4-Ethylphenyl)hydrazine, which form the basis for more advanced modeling.

| Computed Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H12N2 | uni.lu |

| Molecular Weight | 136.19 g/mol | nih.gov |

| Monoisotopic Mass | 136.10005 Da | uni.lu |

| XLogP3-AA (Predicted Lipophilicity) | 1.7 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Topological Polar Surface Area | 38.1 Ų | nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

Traditional synthesis routes for arylhydrazines, which often involve the diazotization of anilines followed by reduction, are effective but come with challenges such as the use of harsh reagents, the generation of significant waste, and potential safety hazards associated with unstable diazonium intermediates. nih.govresearchgate.net Research is now pivoting towards cleaner, safer, and more scalable manufacturing processes.

A significant emerging trend is the adoption of continuous-flow synthesis . This technology offers superior control over reaction parameters like temperature and mixing, enhancing safety and yield. ingentaconnect.com A continuous-flow process for synthesizing 2-ethylphenylhydrazine hydrochloride has been developed, reducing residence time to under 31 minutes and simplifying purification, demonstrating a scalable and efficient alternative to batch processing. ingentaconnect.com Similarly, patents have been filed for pipeline-based devices for preparing ethylphenylhydrazine hydrochloride, highlighting the industrial drive for continuous manufacturing solutions that offer high purity and yield. researchgate.net

Another key research direction is the development of direct C–N bond-forming reactions. Palladium-catalyzed coupling of aryl halides with hydrazine (B178648) is a promising alternative to classical methods, avoiding the need for diazotization and harsh reducing agents. nih.gov These modern catalytic approaches are more atom-economical and environmentally benign, aligning with the principles of green chemistry.

Key Developments in Arylhydrazine Synthesis

| Method | Description | Advantages |

|---|---|---|

| Continuous-Flow Synthesis | Reactants are continuously pumped through a reactor, allowing for precise control over reaction conditions. ingentaconnect.com | Enhanced safety, improved heat and mass transfer, simplified purification, and scalability. ingentaconnect.com |

| Pipeline Reactor Technology | A specialized device for continuous production, minimizing residence time of hazardous intermediates. researchgate.net | Suitable for industrialization, high yield and purity, operational convenience. researchgate.net |

| Palladium-Catalyzed C-N Coupling | Direct coupling of an aryl halide with hydrazine using a palladium catalyst. nih.gov | Avoids explosive diazonium intermediates and large amounts of salt waste. nih.gov |

Exploration of New Catalytic Systems for Arylhydrazine Transformations

Arylhydrazines, including 4-ethylphenylhydrazine, are increasingly recognized as versatile and environmentally friendly arylation agents in cross-coupling reactions. nih.govnih.gov A major advantage is that the byproducts are typically nitrogen gas and water, which are non-toxic. nih.gov Future research is focused on discovering new catalysts that expand the scope and efficiency of these transformations.

Palladium remains a workhorse in this field, with new ligand developments enabling reactions under milder conditions and with lower catalyst loadings. nih.govnih.gov For instance, palladium-catalyzed Suzuki cross-coupling reactions using arylhydrazines as electrophilic partners are gaining traction. nih.gov Beyond palladium, catalysts based on other transition metals like copper and nickel are being explored. nih.govmdpi.com A nickel(II)-bipyridine complex, for example, has been shown to effectively catalyze the C-N coupling of aryl chlorides with hydrazides under photochemical conditions. mdpi.com

The development of catalysts for direct C-H arylation using arylhydrazines is another active area. This approach avoids the need for pre-functionalized substrates, making it a more atom-economical strategy for creating complex molecules. nih.gov Research into these new catalytic systems will likely lead to novel methods for synthesizing biaryls, diarylamines, and other valuable structural motifs. nih.gov

Application in Advanced Materials Science

While direct applications of 4-Ethylphenylhydrazine hydrochloride in materials are not yet widespread, its role as a precursor to heterocyclic compounds positions it as a valuable building block for advanced materials. Arylhydrazines are fundamental starting materials for synthesizing indoles, pyrazoles, and quinolines, which are key components in functional organic materials. nih.gov

The field of organic electronics represents a significant opportunity. Heterocyclic structures derived from arylhydrazines are integral to the design of materials for:

Organic Light-Emitting Diodes (OLEDs): The synthesis of complex, multi-resonant thermally activated delayed fluorescence (TADF) emitters for high-performance, pure-blue OLEDs often relies on building blocks that can be accessed through arylhydrazine chemistry. mdpi.com The development of novel emitters is crucial for the next generation of displays. mdpi.comiarjset.com

Conducting Polymers: These materials, often called "synthetic metals," have applications in sensors, rechargeable batteries, and anti-corrosion coatings. nih.govresearchgate.netnih.gov Polyaniline, a widely studied conducting polymer, is synthesized from aniline, a close chemical relative of phenylhydrazine (B124118). nih.gov This suggests that functionalized arylhydrazines could be used to create novel conductive polymers with tailored electronic properties.

Future research will likely explore the polymerization of monomers derived from 4-ethylphenylhydrazine to create new polymers with specific optical or conductive properties for use in flexible electronics and smart materials. researchgate.net

Computational and Theoretical Advances in Understanding Arylhydrazine Reactivity

Computational chemistry is becoming an indispensable tool for accelerating research in arylhydrazine chemistry. Density Functional Theory (DFT) calculations are being employed to unravel complex reaction mechanisms, providing insights that are difficult to obtain through experimentation alone. youtube.com

Key areas where computational studies are making an impact include:

Mechanism Elucidation: Theoretical calculations have been used to study the heterogeneous synthesis of hydrazine on catalyst surfaces, identifying low-energy pathways and key intermediates. youtube.com This knowledge is crucial for designing more efficient catalysts.

Reactivity Prediction: Kinetic studies, combined with linear free energy relationships, are used to quantify the nucleophilicity of hydrazines. These models help chemists predict how a given hydrazine will behave in a reaction, guiding the design of new synthetic methods.

Structural Analysis: Computational tools like Hirshfeld surface analysis are used to understand the intermolecular interactions that govern the crystal packing and properties of bioactive hydrazine derivatives.

As computational power increases and theoretical models become more sophisticated, we can expect even greater synergy between computational and experimental chemistry. This will enable the in-silico design of novel catalysts and reagents for arylhydrazine transformations with high precision.

Expanded Applications in Medicinal Chemistry and Drug Discovery

Arylhydrazines are a well-established structural motif in medicinal chemistry. nih.goviarjset.com this compound, specifically, is a known key intermediate in the synthesis of Etodolac , a non-steroidal anti-inflammatory drug (NSAID). researchgate.net

The future in this area lies in using the arylhydrazine scaffold to develop new therapeutic agents and agrochemicals. A prominent emerging trend is the design of novel fungicides . A recent study detailed the synthesis of 32 arylhydrazine derivatives containing diphenyl ether fragments, identifying a compound with potent inhibitory activity against the plant pathogen Rhizoctonia solani. researchgate.net This compound, a succinate (B1194679) dehydrogenase inhibitor (SDHI), was found to be more effective than the commercial fungicide boscalid (B143098) in in-vivo tests. researchgate.net

Bioactive Applications of Arylhydrazine Derivatives

| Application Area | Example | Mechanism/Significance |

|---|---|---|

| Anti-inflammatory Drugs | Etodolac researchgate.net | 4-Ethylphenylhydrazine is a key starting material for this established NSAID. researchgate.net |

| Fungicides (Agrochemicals) | Novel SDHI arylhydrazines researchgate.net | Target the succinate dehydrogenase enzyme in fungi, showing potent activity against agricultural pathogens like R. solani. researchgate.net |

| General Drug Discovery | Precursors to Heterocycles | Arylhydrazines are used to synthesize indoles, pyrazoles, and triazoles, which are core structures in many pharmaceuticals. nih.goviarjset.com |

The versatility of arylhydrazines in forming biologically active heterocyclic systems ensures their continued importance in drug discovery. Future research will focus on creating libraries of diverse arylhydrazine derivatives to screen for new biological activities, potentially leading to the discovery of novel drugs for a wide range of diseases.

Q & A

Q. Critical Parameters :